N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-methylpiperazine-1-carboxamide
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Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like Density Functional Theory (DFT) . Unfortunately, specific structural information for this compound is not available in the sources I found.Chemical Reactions Analysis
The chemical reactions involving a compound depend on its functional groups and the conditions under which the reactions are carried out . Without specific information about this compound, it’s difficult to provide a detailed chemical reactions analysis.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental techniques and computational methods . These properties include melting point, boiling point, solubility, stability, reactivity, and more. Unfortunately, specific information about the physical and chemical properties of this compound is not available in the sources I found.Safety and Hazards
Future Directions
The future directions for research on a compound often depend on its properties and potential applications. For example, if a compound shows promising biological activity, future research might focus on optimizing its structure for better efficacy, studying its mechanism of action, or investigating its potential as a therapeutic agent . Without specific information about this compound, it’s challenging to suggest future directions.
Properties
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O2/c1-19-5-7-20(8-6-19)16(23)18-13-10-15(22)21(11-13)14-4-2-3-12(17)9-14/h2-4,9,13H,5-8,10-11H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDIMRVZEILFNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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